7-Hydroxyethyl-1-oxacephem

Catalog No.
S589334
CAS No.
128022-92-4
M.F
C9H11NO5
M. Wt
213.19 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Hydroxyethyl-1-oxacephem

CAS Number

128022-92-4

Product Name

7-Hydroxyethyl-1-oxacephem

IUPAC Name

(6R,7S)-7-[(1R)-1-hydroxyethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C9H11NO5

Molecular Weight

213.19 g/mol

InChI

InChI=1S/C9H11NO5/c1-4(11)6-7(12)10-5(9(13)14)2-3-15-8(6)10/h2,4,6,8,11H,3H2,1H3,(H,13,14)/t4-,6-,8-/m1/s1

InChI Key

WJCHTSYSGZFEDT-UEYSZJFGSA-N

SMILES

CC(C1C2N(C1=O)C(=CCO2)C(=O)O)O

Synonyms

7-hydroxyethyl-1-oxacephem

Canonical SMILES

CC(C1C2N(C1=O)C(=CCO2)C(=O)O)O

Isomeric SMILES

C[C@H]([C@H]1[C@@H]2N(C1=O)C(=CCO2)C(=O)O)O

Description

The exact mass of the compound 7-Hydroxyethyl-1-oxacephem is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Lactams - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

7-Hydroxyethyl-1-oxacephem is a compound belonging to the oxacephem class of antibiotics, characterized by its unique bicyclic structure that includes an oxygen atom in the beta-lactam ring. This compound is notable for its potential in combating bacterial infections, particularly those caused by resistant strains. The oxacephem structure is derived from cephalosporins, with modifications that enhance its antibacterial properties and broaden its spectrum of activity.

The chemical behavior of 7-hydroxyethyl-1-oxacephem involves various reactions typical of beta-lactam antibiotics. These include:

  • Hydrolysis: The beta-lactam ring can undergo hydrolysis in the presence of water, leading to the formation of inactive products. This reaction is significant as it affects the stability and efficacy of the antibiotic.
  • Acylation: The compound can react with acylating agents to form derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.
  • Nucleophilic Attack: The lactam nitrogen can participate in nucleophilic substitution reactions, which are crucial for the synthesis of more complex antibiotic compounds.

7-Hydroxyethyl-1-oxacephem exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action primarily involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins, similar to other beta-lactam antibiotics. Studies have shown that this compound has a favorable profile against resistant strains, making it a candidate for further development in antibiotic therapies .

The synthesis of 7-hydroxyethyl-1-oxacephem typically involves several key steps:

  • Formation of the Oxacephem Core: This is achieved through cyclization reactions involving appropriate precursors, often utilizing intramolecular reactions that lead to the formation of the bicyclic structure.
  • Hydroxylation: The introduction of the hydroxyethyl group can be performed via nucleophilic substitution or other functionalization methods on the oxacephem core.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield .

7-Hydroxyethyl-1-oxacephem has potential applications in:

  • Antibiotic Therapy: Its primary application lies in treating bacterial infections, especially those resistant to conventional antibiotics.
  • Pharmaceutical Research: It serves as a lead compound for developing new antibiotics and studying structure-activity relationships within the oxacephem class.

Research has indicated that 7-hydroxyethyl-1-oxacephem interacts with various biological targets, particularly penicillin-binding proteins. Interaction studies have demonstrated its effectiveness against specific bacterial strains and highlighted its potential to overcome resistance mechanisms that limit the efficacy of traditional beta-lactams . Further studies are needed to fully elucidate its pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with 7-hydroxyethyl-1-oxacephem, including:

Compound NameStructure TypeBiological ActivityUnique Features
7-Aminocephalosporanic AcidCephalosporin derivativeBroad-spectrum antibioticCore structure similar to penicillins
ThienamycinBeta-lactamPotent against Gram-negativeContains a thiazolidine ring enhancing activity
CeftazidimeCephalosporin derivativeEffective against PseudomonasThird-generation cephalosporin

Uniqueness

7-Hydroxyethyl-1-oxacephem stands out due to its specific modifications that enhance stability and effectiveness against resistant bacterial strains compared to other similar compounds. Its unique oxacephem structure allows for different interactions with bacterial enzymes responsible for resistance.

XLogP3

-0.5

Wikipedia

7-(1-Hydroxyethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Dates

Last modified: 07-17-2023

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